molecular formula C17H12N2S3 B2847956 2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine CAS No. 478029-93-5

2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine

Cat. No.: B2847956
CAS No.: 478029-93-5
M. Wt: 340.48
InChI Key: VAQCVSAGTMHVIO-UHFFFAOYSA-N
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Description

The compound “2-(Methylsulfanyl)-4-(phenylsulfanyl)1benzothieno[3,2-d]pyrimidine” is a derivative of 1benzothieno3,2-bbenzothiophene (BTBT), which is a popular structural motif in the design of high-mobility organic semiconductors .


Synthesis Analysis

The synthesis of unsymmetrical 1benzothieno3,2-bbenzothiophene (BTBT) materials, which could include the compound , involves a modular approach. This approach combines a transition-metal free Pummerer CH–CH-type cross-coupling and a Newman–Kwart reaction .


Molecular Structure Analysis

The molecular structure of BTBT derivatives can be modulated by tuning the functional groups on the BTBT scaffold. This allows for the modulation of the solid-state assembly and molecular orbital energy levels .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of BTBT derivatives include a transition-metal free Pummerer CH–CH-type cross-coupling and a Newman–Kwart reaction .


Physical and Chemical Properties Analysis

BTBT derivatives have been found to have high mobility in organic field-effect transistors (OFETs). They have also been utilized in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene (non-fullerene acceptor) .

Mechanism of Action

The mechanism of action of BTBT derivatives in organic semiconductors involves the modulation of the solid-state assembly and molecular orbital energy levels. This is achieved by tuning the functional groups on the BTBT scaffold .

Future Directions

BTBT derivatives have shown promise in the field of organic electronics, particularly in OFETs, DSSCs, and OPVs . Future research may focus on further exploring the properties of these compounds and developing new applications for them.

Properties

IUPAC Name

2-methylsulfanyl-4-phenylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2S3/c1-20-17-18-14-12-9-5-6-10-13(12)22-15(14)16(19-17)21-11-7-3-2-4-8-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQCVSAGTMHVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)SC3=CC=CC=C3)SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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